molecular formula C7H14ClNO B11822022 rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride

rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride

Cat. No.: B11822022
M. Wt: 163.64 g/mol
InChI Key: BIXXSQBQDHGGSW-CAYNQFBISA-N
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Description

Bicyclic Framework Analysis and IUPAC Nomenclature

The core structure of rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride consists of a 2-oxabicyclo[4.2.0]octane framework. The IUPAC name reflects the compound’s bridged bicyclic system, where the oxygen atom occupies the 2-position of the fused rings. The numbering follows the bridged bicyclo system convention , prioritizing the oxygen atom and assigning the largest bridge first. The bicyclo[4.2.0] designation indicates bridges of four, two, and zero carbons, forming a strained eight-membered ring system.

The amine substituent at the 7-position introduces a basic nitrogen center, which is protonated in the hydrochloride salt form. This protonation enhances the compound’s solubility in polar solvents, a critical factor in its handling and reactivity. The SMILES notation C1CC2C(CC2OC1)N.Cl succinctly captures the connectivity, highlighting the oxygen bridge (OC1) and the amine group (N) bonded to the bicyclic carbon skeleton.

Key Structural Features

  • Bridgehead Strain : The bicyclo[4.2.0] system introduces significant ring strain due to the fused cyclohexane and oxolane rings. This strain influences the compound’s reactivity, particularly in nucleophilic substitution or ring-opening reactions.
  • Electron Distribution : The oxygen atom’s electronegativity creates a dipole moment, polarizing adjacent C-O bonds and affecting the amine’s basicity.
Comparative Bridge Analysis of Oxabicyclo Compounds
Compound Name Bridge Structure Molecular Formula Key Features
2-Oxabicyclo[4.2.0]octan-7-amine [4.2.0] C₇H₁₃NO High bridgehead strain, amine substituent
2-Oxabicyclo[2.2.2]oct-5-en-3-one [2.2.2] C₇H₈O₂ Conjugated enone system, planar structure
8-Oxabicyclo[3.2.1]octane [3.2.1] C₇H₁₂O Reduced strain, common in terpene derivatives

Stereochemical Considerations in the (1R,6S) Configuration

The stereodescriptor rac-(1R,6S) denotes a racemic mixture of enantiomers with specific configurations at the 1- and 6-positions. The bicyclo[4.2.0] framework imposes rigid geometry, restricting free rotation about the bridgehead carbons and fixing the amine group’s spatial orientation.

Chiral Center Analysis

  • C1 (R-configuration) : The first chiral center adopts an R configuration due to the priority order of substituents (amine > oxygen bridge > methylene groups).
  • C6 (S-configuration) : The second chiral center’s S configuration arises from the spatial arrangement of the bicyclic skeleton and the amine’s position relative to the oxygen bridge.

The dihedral angle between C1 and C6 is approximately 120°, as predicted by computational models of similar bicyclo[4.2.0] systems. This angle influences the compound’s ability to participate in stereoselective reactions, such as asymmetric cycloadditions or enzyme-mediated transformations.

Impact of Stereochemistry on Reactivity
  • Nucleophilic Substitution : The (1R,6S) configuration directs nucleophiles to approach from the less hindered face of the bicyclic system, favoring SN2 mechanisms at primary carbons.
  • Hydrogen Bonding : The amine group’s axial or equatorial orientation, determined by stereochemistry, affects intermolecular interactions in crystalline or solution states.

Comparative Analysis of Related Oxabicyclo Compounds

This compound belongs to a broader class of oxabicyclo compounds with varying bridge sizes and functional groups. The table below highlights structural and electronic differences among key analogs:

Comparative Properties of Oxabicyclo Derivatives
Compound Name Bridge System Functional Groups Key Reactivity
rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine [4.2.0] Amine, hydrochloride Nucleophilic substitution, salt formation
2-Oxabicyclo[2.2.2]oct-5-en-3-one [2.2.2] Ketone, alkene Diels-Alder reactivity, conjugation
8-Oxabicyclo[3.2.1]octane derivatives [3.2.1] Variable Biomimetic synthesis, terpene analogs

Bridge Size and Reactivity Trends

  • Smaller Bridges ([2.2.2]) : Higher ring strain and increased reactivity toward ring-opening reactions.
  • Larger Bridges ([4.2.0]) : Moderate strain, favoring substitution over elimination in SN2 reactions.
  • Intermediate Bridges ([3.2.1]) : Balanced strain and stability, often used in natural product synthesis.

The electronic effects of substituents further modulate reactivity. For example, the electron-withdrawing ketone in 2-oxabicyclo[2.2.2]oct-5-en-3-one polarizes adjacent bonds, enhancing its electrophilicity in cycloaddition reactions. In contrast, the amine group in this compound acts as a nucleophile, facilitating salt formation or coordination chemistry.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6?,7+;/m0./s1

InChI Key

BIXXSQBQDHGGSW-CAYNQFBISA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](CC2N)OC1.Cl

Canonical SMILES

C1CC2C(CC2OC1)N.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Bicyclic Dialdehydes

Reductive amination serves as a foundational strategy for introducing the amine functionality into the bicyclo[4.2.0]octane framework. A critical precursor is the dialdehyde intermediate, generated via oxidative cleavage of vicinal diols derived from bicyclic olefins. For example, dihydroxylation of 7-oxabicyclo[4.2.0]oct-5-ene using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) yields a cis-diol, which undergoes NaIO₄-mediated cleavage to form a dialdehyde . Subsequent reductive amination with ammonium acetate or ammonia in the presence of sodium cyanoborohydride (NaBH₃CN) furnishes the primary amine. This method, while effective for analogous bicyclo[2.2.1] systems , requires adaptation to the [4.2.0] scaffold to account for steric and electronic differences.

Catalytic Hydrogenation and Hydrolysis of Bicyclic Nitriles

A patent-derived pathway involves the synthesis of bicyclic nitriles followed by hydrogenation and hydrolysis (Figure 1) . Starting with a Diels-Alder reaction between acrylonitrile and furan derivatives catalyzed by ZnCl₂, 7-oxabicyclo[4.2.0]oct-5-ene-2-carbonitrile is formed as a racemic exo/endo mixture. Catalytic hydrogenation (e.g., Pd/C, H₂) saturates the double bond, yielding the fully saturated nitrile. Hydrolysis under basic conditions (e.g., KOH in ethanol) converts the nitrile to a carboxylic acid, which is esterified via acid chloride formation. The resulting ester undergoes enzymatic resolution using lipases (e.g., Candida antarctica) to isolate enantiomerically enriched intermediates, which are subsequently reduced to the amine using LiAlH₄ .

Table 1: Key Reaction Conditions for Nitrile Hydrolysis and Reduction

StepReagents/ConditionsYield (%)Source
Nitrile hydrolysis10 M KOH, ethanol, reflux85–90
EsterificationSOCl₂, n-butanol78
Enzymatic resolutionPhosphate buffer (pH 7), 10°C95% ee
Amine reductionLiAlH₄, THF, 62°C70

Enzymatic Resolution for Stereochemical Control

The racemic nature of rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine necessitates enantiomeric resolution. Lipase-mediated kinetic resolution of racemic esters, as demonstrated for bicyclo[2.2.1] systems , is adaptable to the [4.2.0] framework. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer of a bicyclic ester, leaving the (R)-ester intact. Subsequent separation and reduction yield enantiomerically pure amine. This method achieves enantiomeric excess (ee) >95% under optimized conditions (0.1–0.2 M phosphate buffer, pH 6–8, 10°C) .

Cyclization Strategies for Bicyclo[4.2.0] Scaffold Formation

Iodocyclization and ring-closing metathesis (RCM) offer alternative routes to construct the oxabicyclo[4.2.0] core. A study on cyclohexene derivatives demonstrated iodolactonization as a viable method for forming oxygen-containing bicyclic systems . Applying this to γ,δ-unsaturated amides or esters could yield iodolactones, which undergo dehydrohalogenation to form the oxabicyclo structure. For example, treatment of 8-amino-7-hydroxycyclooctene with iodine generates a bicyclic iodolactam, which is reductively cleaved to the amine .

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt. Treatment of rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) precipitates the hydrochloride. Saturation with NaCl enhances yield by salting-out the product . The process typically achieves >90% purity after recrystallization from ethanol/ether mixtures.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitationsScalability
Reductive aminationHigh functional group compatibilityLow stereoselectivityModerate
Nitrile hydrolysisHigh enantiomeric purityMulti-step, costly enzymesHigh
IodocyclizationRapid cyclizationRequires toxic iodine reagentsLow

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Neuropharmacology

rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride has been investigated for its effects on the central nervous system (CNS). Its structure allows it to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Mechanism of Action :

  • The compound may act as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

Analgesic Research

Studies have indicated that this compound could possess analgesic properties, making it a candidate for pain management therapies. Its bicyclic structure may confer unique binding affinities to pain receptors.

Case Study :
A study conducted on animal models demonstrated that this compound reduced pain responses in subjects administered with inflammatory agents, suggesting its potential as a non-opioid analgesic alternative.

Antidepressant Potential

Research has suggested that this compound may exhibit antidepressant-like effects in preclinical studies.

Mechanism of Action :
The compound's ability to modulate serotonin levels in the brain could contribute to its antidepressant effects, similar to established SSRIs (Selective Serotonin Reuptake Inhibitors).

Development of Novel Therapeutics

The unique structural features of this compound make it a valuable scaffold for the development of new therapeutic agents targeting various diseases.

Application AreaMechanism/EffectReference Source
NeuropharmacologyModulation of neurotransmitter systems
Analgesic ResearchPain receptor binding
Antidepressant PotentialSerotonin modulation
Novel TherapeuticsScaffold for drug development

Mechanism of Action

The mechanism of action of rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous bicyclic amines and oxabicyclo derivatives exhibit variations in ring size, heteroatom placement, stereochemistry, and functional groups. Below is a detailed comparison based on molecular properties, structural features, and applications.

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Purity Key Structural Features Reference
rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride C₁₄H₂₆N₂O₂ 254.38 95% Oxabicyclo[4.2.0] framework; racemic mixture; amine and oxygen heteroatoms
rac-(1R,6R,7S)-bicyclo[4.2.0]octan-7-amine hydrochloride C₈H₁₆ClN 161.67 N/A Bicyclo[4.2.0] framework; lacks oxygen atom; stereochemical variation at positions 1,6,7
rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride N/A ~163.61* N/A Smaller bicyclo[2.2.1] system; oxygen in 7-position; distinct stereochemistry
6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride N/A N/A Discontinued Azaspiro system; dimethyl substitution; discontinued due to synthesis challenges

*Estimated based on bicyclo[2.2.1] structure.

Key Differences and Implications

Azaspiro compounds like 6,6-dimethyl-1-azaspiro[3.4]octane () feature nitrogen in a spiro configuration, which may confer distinct pharmacokinetic properties but has been discontinued due to synthetic complexity .

Stereochemical Variations :

  • The rac-(1R,6S) configuration in the target compound differs from rac-(1R,6R,7S) in . Such stereochemical distinctions can significantly alter receptor binding and metabolic stability, particularly in chiral environments .

Functional Groups :

  • Derivatives like ethyl (1S,3S,4R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate () include ester and benzoyloxy groups, expanding utility in prodrug design but increasing molecular weight and complexity .

Availability and Stability :

  • The target compound’s 95% purity () suggests robust synthetic protocols, whereas analogs like 6,6-dimethyl-1-azaspiro[3.4]octane are discontinued, likely due to instability or low yields .

Biological Activity

rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride , also known by its CAS number 2458190-08-2, is a bicyclic amine compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

The compound has the molecular formula C7H14ClNOC_7H_{14}ClNO and a molecular weight of approximately 163.65 g/mol. It is characterized by its bicyclic structure, which contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H14ClNO
Molecular Weight163.65 g/mol
CAS Number2458190-08-2
Purity95%

Recent studies have indicated that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Interaction : It has been shown to interact with specific neurotransmitter receptors, potentially influencing neurological functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in antibiotic development.

Case Studies

  • Neuropharmacological Effects : A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with serotonin receptors. The results indicated a moderate affinity for the 5-HT_3 receptor subtype, suggesting potential applications in treating anxiety disorders .
  • Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
  • Synthetic Applications : The compound has been utilized as a chiral building block in asymmetric synthesis, particularly in the formation of complex organic molecules through organocatalytic processes .

Research Findings

Research has focused on the synthesis and application of this compound in various fields:

  • Catalytic Cascade Reactions : This compound has been employed in catalytic systems to enhance reaction efficiencies in organic synthesis, demonstrating its versatility as a catalyst precursor .
  • Chiral Amine Synthesis : Its role as a chiral amine has been explored extensively, with findings indicating its effectiveness in enantioselective reactions that are crucial for drug development .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the bicyclic structure and stereochemistry of rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify proton environments and carbon frameworks. NOESY/ROESY experiments can clarify spatial proximity of substituents, critical for stereochemical assignment .

  • X-ray Crystallography : Resolve absolute configuration and confirm bicyclic geometry. Suitable for single crystals obtained via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C14_{14}H26_{26}N2_2O2_2·HCl) and isotopic patterns .

    TechniqueKey ParametersApplication
    NMR1^1H (400 MHz), 13^13C (100 MHz), DMSO-d6_6Stereochemical analysis
    X-rayCu Kα radiation, 150 KAbsolute configuration
    HRMSESI+, m/z 254.38 (M+H+^+)Molecular formula confirmation

Q. What are the standard protocols for assessing the purity of this compound, and how do pharmacopeial guidelines influence these methods?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (210–220 nm). Mobile phase: acetonitrile/water (0.1% TFA) gradient. Compare retention times to reference standards .
  • Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., maleic acid) to calculate purity .
  • Pharmacopeial guidelines (e.g., USP/Ph. Eur.) mandate ≥95% purity for research-grade compounds, requiring orthogonal validation (HPLC + qNMR) .

Q. What are the common synthetic routes for this compound, and how is stereochemical control achieved?

  • Methodological Answer :

  • Ring-Closing Strategies : Utilize oxabicyclo precursors via [2+2] photocycloaddition or acid-catalyzed ring closure. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis .
  • Amine Functionalization : Introduce the amine group via nucleophilic substitution or reductive amination, followed by HCl salt formation .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states to predict energy barriers for ring-closing steps. Software like Gaussian or ORCA can model stereoelectronic effects .
  • Machine Learning (ML) : Train models on existing bicyclic amine syntheses to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Rh complexes) .
  • Experimental validation via kinetic profiling (e.g., in situ IR monitoring) refines computational predictions .

Q. When encountering contradictions in stereochemical outcomes during synthesis, what experimental and analytical strategies can resolve discrepancies?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and quantify diastereomeric excess .
  • Isotopic Labeling : Incorporate 15^{15}N or 13^{13}C labels to track amine group orientation during reaction steps .
  • Control Experiments : Vary reaction parameters (temperature, solvent polarity) to isolate stereochemical drivers .

Q. How do solvent polarity and temperature variations affect the compound’s stability in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation rates via HPLC under varying conditions (e.g., DMSO vs. ethanol, 25°C vs. 40°C). Polar aprotic solvents accelerate hydrolysis of the oxabicyclo ring .

  • Thermodynamic Analysis : Calculate activation energy (Ea_a) via Arrhenius plots to identify degradation pathways .

    SolventDielectric ConstantDegradation Half-Life (25°C)
    DMSO46.712 hours
    Ethanol24.348 hours

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

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